3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Description

BenchChem offers high-quality 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYITCUSPYOBSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624845 |

Source

|

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165949-84-8 |

Source

|

| Record name | 3-{1-[(tert-Butoxycarbonyl)amino]ethyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the ¹H NMR Spectrum of 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Abstract

This technical guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a molecule of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a causal explanation for the observed spectral characteristics, grounded in fundamental principles of NMR spectroscopy and substituent effects. We will dissect the molecular structure to predict the chemical shift, multiplicity, and integration of each proton signal, providing a robust framework for researchers engaged in the synthesis and characterization of related compounds. This guide includes a detailed experimental protocol, data summary tables, and logical diagrams to ensure both scientific integrity and practical utility for professionals in the field.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, which possesses multiple distinct chemical environments—including aromatic, aliphatic, and exchangeable protons—¹H NMR provides a detailed fingerprint. This fingerprint allows for unambiguous confirmation of its synthesis and purity. Understanding the nuances of this spectrum is critical for quality control and for predicting the spectroscopic properties of analogous structures. This guide will systematically deconstruct the molecule's spectrum, correlating each signal to its corresponding protons.

Molecular Structure and Proton Environments

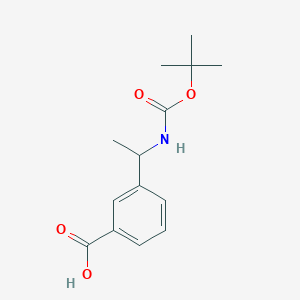

To interpret the spectrum, we must first identify the non-equivalent proton environments within the molecule. The structure contains a meta-substituted benzene ring, a chiral ethyl side chain, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. These features give rise to eight distinct proton signals.

Caption: Molecular structure with distinct proton environments labeled (Ha-He and H2, H4, H5, H6).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following analysis predicts the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ to ensure observation of exchangeable protons. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.0 ppm).[1][2]

Aliphatic Region (δ 1.0 – 5.5 ppm)

-

Hᵈ: tert-Butyl Protons (-C(CH₃)₃)

-

Chemical Shift (δ): ~1.41 ppm. The nine protons of the tert-butyl group are chemically equivalent and shielded. They are distant from any electron-withdrawing groups. In various Boc-protected amino acids, this signal consistently appears between 1.3 and 1.5 ppm.[3][4][5]

-

Integration: 9H. This signal is characteristically the largest in the spectrum.

-

Multiplicity: Singlet (s). There are no adjacent protons, so no spin-spin coupling occurs. This sharp, intense singlet is a hallmark of the Boc group.[6][7]

-

-

Hᵇ: Ethyl Methyl Protons (-CH-CH₃)

-

Chemical Shift (δ): ~1.45 ppm. These three protons are on a carbon adjacent to the chiral methine center. Their chemical shift is similar to that of a standard alkyl group but may be slightly influenced by the nearby aromatic ring and amide functionality.

-

Integration: 3H.

-

Multiplicity: Doublet (d). These protons are coupled to the single methine proton (Hᵃ), resulting in a doublet according to the n+1 rule (1+1=2). The expected coupling constant (³J) is approximately 7.0 Hz.

-

-

Hᵃ: Methine Proton (-CH-CH₃)

-

Chemical Shift (δ): ~4.95 ppm. This proton is significantly deshielded as it is bonded to a carbon that is simultaneously benzylic (adjacent to the aromatic ring) and alpha to the nitrogen of the amide.

-

Integration: 1H.

-

Multiplicity: Quintet or Doublet of Quartets. This proton is coupled to the three Hᵇ protons (quartet, n+1=4) and the single amide proton Hᶜ (doublet, n+1=2). If both couplings are resolved, it appears as a doublet of quartets. However, if the coupling constants are similar or if amide coupling is not resolved, it may appear as a quintet (n=4 neighboring protons, n+1=5).

-

Labile and Aromatic Protons (δ 5.5 – 13.0 ppm)

-

Hᶜ: Amide Proton (-NH-)

-

Chemical Shift (δ): ~7.5 - 8.5 ppm. The chemical shift of amide protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[8] In a hydrogen-bond-accepting solvent like DMSO-d₆, it is often observed as a distinct signal.

-

Integration: 1H.

-

Multiplicity: Doublet (d). In DMSO-d₆, which slows proton exchange, this proton will couple with the adjacent methine proton (Hᵃ), resulting in a doublet. In solvents like CDCl₃, this coupling is often lost, and the peak may be broadened or not observed.

-

-

Aromatic Protons (H², H⁴, H⁵, H⁶)

-

Chemical Shift (δ): ~7.4 - 8.1 ppm. The aromatic protons are all in the downfield region due to the ring current effect.[9][10] Their specific shifts are dictated by the electronic effects of the two meta-substituents. The carboxylic acid group is a deactivating (electron-withdrawing) group, which deshields ortho and para positions.[11] The alkylamino substituent is activating (electron-donating).

-

Integration: 4H total.

-

Multiplicity: Complex Multiplets.

-

H²: This proton is ortho to both substituents and is expected to be the most downfield, appearing as a singlet or a narrow triplet around δ 8.1 ppm .

-

H⁶: Ortho to the electron-withdrawing -COOH group, this proton will be deshielded, appearing as a doublet around δ 7.9 ppm . It is coupled to H⁵ (ortho coupling, ³J ≈ 7-8 Hz).

-

H⁴: Ortho to the activating alkylamino group, this proton will be the most upfield of the aromatic signals, likely appearing as a doublet around δ 7.6 ppm . It is coupled to H⁵ (ortho coupling, ³J ≈ 7-8 Hz).

-

H⁵: This proton is coupled to both H⁴ and H⁶. It will appear as a triplet (or more accurately, a doublet of doublets with similar J values) around δ 7.5 ppm .

-

-

-

Hᵉ: Carboxylic Acid Proton (-COOH)

-

Chemical Shift (δ): >12.0 ppm. This is the most deshielded proton in the molecule. Its position far downfield is characteristic of carboxylic acids and is due to strong hydrogen bonding (dimerization) and the electronegativity of the adjacent oxygen atoms.[12][13][14]

-

Integration: 1H.

-

Multiplicity: Broad Singlet (br s). The signal is typically broad due to rapid chemical exchange with any trace amounts of water and intermolecular hydrogen bonding. It does not typically couple with other protons.[13]

-

Data Summary

The predicted ¹H NMR data are consolidated in the table below for quick reference.

| Proton Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hᵉ | -COOH | > 12.0 | 1H | Broad Singlet (br s) | N/A |

| H² | Aromatic | ~ 8.1 | 1H | Singlet (s) / Triplet (t) | N/A |

| H⁶ | Aromatic | ~ 7.9 | 1H | Doublet (d) | ³J ≈ 7-8 |

| H⁴ | Aromatic | ~ 7.6 | 1H | Doublet (d) | ³J ≈ 7-8 |

| H⁵ | Aromatic | ~ 7.5 | 1H | Triplet (t) | ³J ≈ 7-8 |

| Hᶜ | -NH-Boc | ~ 7.5 - 8.5 | 1H | Doublet (d) | ³J ≈ 8 |

| Hᵃ | -CH -CH₃ | ~ 4.95 | 1H | Quintet / d of q | ³J ≈ 7-8 |

| Hᵇ | -CH-CH₃ | ~ 1.45 | 3H | Doublet (d) | ³J ≈ 7 |

| Hᵈ | -C(CH₃)₃ | ~ 1.41 | 9H | Singlet (s) | N/A |

Experimental Protocol for Spectrum Acquisition

Trustworthy data is rooted in meticulous experimental practice. The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of the title compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

-

Solvent Choice: DMSO-d₆ is highly recommended. Its ability to act as a hydrogen bond acceptor slows the exchange rate of the -COOH and -NH- protons, allowing them to be observed as sharper signals and enabling the resolution of coupling between the -NH and -CH protons. If CDCl₃ is used, these labile protons may appear very broad or be completely exchanged with trace D₂O.[13][15]

-

Instrumentation: A high-field spectrometer (≥400 MHz) is crucial for resolving the complex spin systems in the aromatic region.

-

Validation: The protocol's integrity is validated by the final spectrum. A well-shimmed instrument will produce sharp, symmetrical peaks. Correct phasing and baseline correction ensure accurate integration, which must correspond to the proton ratios predicted by the molecular formula.

Conclusion

The ¹H NMR spectrum of 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is rich with structural information. Its key features are the prominent 9H singlet of the Boc group, the doublet-quintet/quartet system of the ethyl side chain, a complex pattern of four aromatic protons, and two distinct, exchangeable proton signals for the amide and carboxylic acid groups. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently use this spectral data to verify the molecule's identity and purity. This guide provides the necessary framework for that interpretation, blending predictive analysis with practical, field-proven methodology.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 3-Ethylbenzoicacid | C9H10O2. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved from [Link]

-

DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5- methylenedioxyphenyl)propanoate. Retrieved from [https://www.semanticscholar.org/paper/Ethyl-2-(tert-butoxycarbonylamino)-3-(2-iodo-4%2C5-Lentini-Cavalluzzi/13b3531b782b184281313460df049f57849e7011]([Link]

-

YouTube. (2021). Lec16 - 1H NMR: Splitting of Common Substituents. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine. Retrieved from [Link]

-

ResearchGate. (n.d.). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Chegg.com. (2018). Solved This is the characteristic pattern for the tert-butyl. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic Acid. Retrieved from [Link]

-

Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Retrieved from [Link]

-

Unknown Source. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Retrieved from [Link]

-

University of Calgary. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol.... Retrieved from [Link]

-

MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Table 3 from Proton chemical shifts in NMR.... Retrieved from [Link]

-

ResearchGate. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates.... Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Amino Benzoic Acids

Introduction

N-(tert-Butoxycarbonyl)-aminobenzoic acids (Boc-amino benzoic acids) are a critical class of bifunctional molecules indispensable to modern organic synthesis, particularly within the realms of pharmaceutical sciences and drug development. These compounds uniquely combine the structural features of a benzoic acid with a Boc-protected amine, offering a versatile platform for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the amino functionality, allowing for precise, regioselective reactions at the carboxylic acid terminus.

This guide provides a comprehensive overview of the physical and chemical properties of the ortho-, meta-, and para-isomers of Boc-amino benzoic acid. It is intended for researchers, medicinal chemists, and process development scientists who utilize these reagents and require a deep, practical understanding of their characteristics to optimize synthetic strategies, ensure compound quality, and innovate in drug design.

General Structure and Isomers

Boc-amino benzoic acids consist of a benzene ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amino group. The relative positions of these two functional groups define the three structural isomers: 2-(Boc-amino)benzoic acid (ortho), 3-(Boc-amino)benzoic acid (meta), and 4-(Boc-amino)benzoic acid (para).

Caption: The three structural isomers of Boc-amino benzoic acid.

Physical Properties

The physical properties of Boc-amino benzoic acids, such as melting point and solubility, are crucial for their handling, purification, and use in various reaction conditions. These compounds are typically white to off-white crystalline solids.[1]

Melting Point

The melting points of the Boc-protected isomers are significantly different from their parent aminobenzoic acids, reflecting the influence of the bulky Boc group on the crystal lattice packing. The para isomer generally exhibits the highest melting point due to its symmetrical structure, which allows for more efficient crystal packing.

| Compound | Melting Point (°C) | Parent Compound | Melting Point (°C) |

| 2-(Boc-amino)benzoic acid | 154-162 | 2-Aminobenzoic acid | 144-148 |

| 3-(Boc-amino)benzoic acid | 172-177 | 3-Aminobenzoic acid | 178-180 |

| 4-(Boc-amino)benzoic acid | 186-188 | 4-Aminobenzoic acid | 187-189 |

Solubility

Qualitatively, Boc-amino benzoic acids are soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethylformamide (DMF)[][3]. Their solubility in nonpolar solvents like hexanes is limited. The presence of the carboxylic acid group provides some solubility in aqueous base, while the overall hydrophobicity is increased by the tert-butyl group.

For comparison, the solubility of the parent aminobenzoic acids varies with the isomer and solvent. For instance, 4-aminobenzoic acid is soluble in polar organic solvents like ethanol and methanol but less so in nonpolar ones[4]. 3-Aminobenzoic acid is soluble in acetone, hot alcohol, and ether, with slight solubility in water[5].

Chemical Properties

The chemical behavior of Boc-amino benzoic acids is dictated by the interplay between the carboxylic acid and the protected amine.

Acidity and pKa

| Parent Compound | pKa (Carboxylic Acid) | pKa (Ammonium Ion) |

| 2-Aminobenzoic acid | ~2.1 | ~4.9 |

| 3-Aminobenzoic acid | 3.07 | 4.79 |

| 4-Aminobenzoic acid | 2.42 | 4.88 |

The nitrogen atom of the carbamate is generally not considered basic. However, the N-H proton can be abstracted under strongly basic conditions, with an estimated pKa in the range of 13-14.

Stability

The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group to others like Fmoc, which is base-labile. However, the Boc group is sensitive to strong acids and high temperatures. In mass spectrometry analysis, in-source fragmentation leading to the loss of the Boc group is a common observation, particularly with electrospray ionization (ESI)[6].

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of Boc-amino benzoic acids.

NMR Spectroscopy

¹H NMR: The proton NMR spectra are characterized by signals for the tert-butyl group, the aromatic protons, the N-H proton of the carbamate, and the carboxylic acid proton.

-

tert-Butyl Protons: A sharp singlet typically appears around 1.5 ppm .

-

Aromatic Protons: These resonate in the range of 7.0-8.5 ppm . The splitting pattern and chemical shifts are dependent on the substitution pattern (ortho, meta, para).

-

N-H Proton: A broad singlet is often observed between 6.5 and 10.0 ppm , with its chemical shift being highly dependent on the solvent and concentration.

-

Carboxylic Acid Proton: This proton is typically a broad singlet at >10 ppm in solvents like DMSO-d₆.

For 4-((tert-Butoxycarbonyl)amino)benzoic acid , the aromatic region shows two doublets, consistent with a para-substituted pattern. A representative spectrum in CDCl₃ shows signals at δ 8.04 (d, J = 8.7 Hz, 2H), 7.46 (d, J = 8.7 Hz, 2H), 6.74 (s, 1H, NH), and 1.54 (s, 9H, C(CH₃)₃)[1].

For 3-((tert-Butoxycarbonyl)amino)benzoic acid , a more complex splitting pattern is observed in the aromatic region. A spectrum in CDCl₃ shows signals at δ 8.01 (s, 1H), 7.78 (d, J = 7.7 Hz, 1H), 7.72 (d, J = 8.1 Hz, 1H), and 7.40 (t, J = 8.0 Hz, 1H)[1].

¹³C NMR: The carbon NMR spectra will show characteristic signals for the carbonyls of the carbamate and the carboxylic acid, the quaternary and methyl carbons of the Boc group, and the aromatic carbons.

-

Carboxylic Acid Carbonyl: ~165-175 ppm

-

Carbamate Carbonyl: ~150-155 ppm

-

Aromatic Carbons: ~115-145 ppm

-

Boc Quaternary Carbon: ~80 ppm

-

Boc Methyl Carbons: ~28 ppm

Infrared (IR) Spectroscopy

The IR spectra of Boc-amino benzoic acids show characteristic absorption bands for the various functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ , often obscuring the aromatic C-H stretches.

-

N-H Stretch (Carbamate): A sharp to moderately broad peak around 3300-3500 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically between 1680-1710 cm⁻¹ . This is often at a lower wavenumber than the carbamate C=O due to conjugation and hydrogen bonding.

-

C=O Stretch (Carbamate): A strong, sharp absorption typically between 1700-1740 cm⁻¹ .

Mass Spectrometry

Under electrospray ionization (ESI) or electron impact (EI) conditions, Boc-amino benzoic acids exhibit characteristic fragmentation patterns. A common fragmentation pathway is the loss of the tert-butyl group or the entire Boc group.

-

Loss of isobutylene: [M - 56]

-

Loss of the tert-butyl cation: [M - 57]

-

Loss of CO₂ from the Boc group: [M - 44] (after initial fragmentation)

-

Loss of the entire Boc group: [M - 100]

The molecular ion peak [M]⁺ or [M-H]⁻ may be observed, but often the base peak corresponds to one of these fragment ions.

Synthesis and Deprotection

The synthesis and deprotection of Boc-amino benzoic acids are fundamental procedures in their application.

General Synthesis Protocol

The most common method for the synthesis of Boc-amino benzoic acids is the reaction of the corresponding aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: General workflow for the synthesis of Boc-amino benzoic acids.

Step-by-Step Methodology:

-

Dissolution: Dissolve the aminobenzoic acid (1.0 equiv) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a base, such as sodium bicarbonate (NaHCO₃, 3.0 equiv) or triethylamine (TEA), to the solution.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-2.0 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, carefully acidify the mixture with a 1N aqueous solution of hydrochloric acid (HCl) to a pH of approximately 3. This will protonate the carboxylate and precipitate the product.

-

Extraction/Filtration: Extract the aqueous layer with an organic solvent like ethyl acetate. Alternatively, if a precipitate forms, it can be collected by vacuum filtration.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure Boc-amino benzoic acid[1].

General Deprotection Protocol

The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.

Sources

Chiral Aminobenzoic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Introduction: The Dawn of Aminobenzoic Acids and the Rise of Chirality

The story of aminobenzoic acids begins not with the complexities of stereochemistry, but with the foundational discovery of its simple, achiral isomers. Para-aminobenzoic acid (PABA), a white crystalline solid, has been known since 1863 and was mentioned in the chemical literature by the early 1900s.[1] It is a bifunctional aromatic molecule that occurs naturally and serves as a vital intermediate in the biosynthesis of folic acid in many organisms.[1][2] Industrially, its synthesis was explored through various methods, including the oxidation of p-xylene derivatives and the reduction of p-nitrobenzoic acid.[1]

For much of their early history, the focus remained on the positional isomers—ortho, meta, and para—and their diverse applications, from dye synthesis to early sunscreens.[1][3] However, the trajectory of aminobenzoic acid research, like much of organic chemistry, was irrevocably altered by the growing understanding of molecular chirality and its profound implications in biological systems. The realization that enantiomers of a chiral drug can have vastly different physiological effects spurred the development of methods to synthesize and isolate single enantiomers. This paradigm shift paved the way for the exploration of chiral aminobenzoic acids as valuable building blocks in modern drug development.[3][4]

This guide provides an in-depth exploration of the discovery, synthesis, and application of chiral aminobenzoic acids, offering a technical resource for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Aminobenzoic Acid Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design. The biological environment, composed of chiral entities like proteins and nucleic acids, often interacts differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.

Aminobenzoic acid derivatives are frequently utilized as scaffolds in medicinal chemistry due to their structural versatility.[3] Introducing a chiral center to an aminobenzoic acid framework can significantly enhance its therapeutic potential by allowing for more specific interactions with biological targets. This has led to the development of chiral aminobenzoic acid analogs with a wide range of activities, including anticonvulsant and neuroprotective effects.[5][6]

Strategies for Obtaining Enantiomerically Pure Aminobenzoic Acids

The preparation of single-enantiomer chiral aminobenzoic acids is a critical step in their development as pharmaceutical agents. Two primary strategies are employed: asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. This is often achieved using chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction. For β-amino acids, a class that includes many chiral aminobenzoic acid derivatives, several enantioselective synthetic methods have been developed.[4]

One notable example is the asymmetric synthesis of (S)-3-amino-4-phenylbutanoic acid, a chiral GABA analog. While a specific, detailed protocol for this exact molecule from the initial searches is not available, a general approach can be outlined based on established methodologies for β-amino acid synthesis.[7]

Conceptual Protocol: Asymmetric Synthesis of a β-Aminobenzoic Acid Derivative

-

Chiral Auxiliary Attachment: A prochiral carboxylic acid is reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide.

-

Stereoselective Enolate Formation: The chiral imide is treated with a suitable base to form a stereochemically defined enolate.

-

Diastereoselective Alkylation or Conjugate Addition: The enolate is then reacted with an electrophile in a diastereoselective manner. The steric hindrance provided by the chiral auxiliary directs the incoming group to a specific face of the enolate.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched β-amino acid.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high enantioselectivity. This approach, while often requiring multiple steps, can provide direct access to the desired enantiomer with high purity.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

Chiral resolution is the process of separating a 50:50 mixture of enantiomers (a racemate) into its individual components. This is a widely used technique in both laboratory and industrial settings.[8] The most common methods for resolving chiral aminobenzoic acids are diastereomeric salt formation and enzymatic kinetic resolution.

This classical resolution technique relies on the principle that diastereomers have different physical properties, such as solubility, and can therefore be separated by fractional crystallization.[8] The process involves reacting the racemic aminobenzoic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Aminobenzoic Acid

-

Salt Formation: Dissolve the racemic aminobenzoic acid and a sub-stoichiometric amount (typically 0.5 equivalents) of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) in a suitable solvent (e.g., methanol or ethanol).[9]

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and may require screening to find optimal conditions for selective crystallization.[10]

-

Isolation: Collect the crystals of the less soluble diastereomeric salt by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched aminobenzoic acid.[9] The resolving agent can often be recovered from the filtrate.

-

Purification: The enantiomerically enriched aminobenzoic acid is then purified by recrystallization.

-

Analysis: The enantiomeric excess (e.e.) of the product is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

| Parameter | Description |

| Racemic Substrate | A 50:50 mixture of the R and S enantiomers of the aminobenzoic acid. |

| Resolving Agent | A single enantiomer of a chiral acid or base (e.g., tartaric acid, brucine).[8] |

| Solvent | A solvent in which the two diastereomeric salts have different solubilities. |

| Yield | The theoretical maximum yield for one enantiomer is 50%. |

| Enantiomeric Excess (e.e.) | A measure of the purity of the resolved enantiomer. |

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[11] The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. This method is particularly effective for the resolution of racemic aminobenzoic acid esters.[11]

Caption: Generalized Workflow for Enzymatic Kinetic Resolution of an Aminobenzoic Acid Ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminobenzoic Acid Ester

-

Esterification: Convert the racemic aminobenzoic acid to its corresponding ester (e.g., methyl or ethyl ester) to serve as the substrate for the lipase.

-

Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution or a biphasic system. Add a lipase (e.g., from Candida rugosa or Pseudomonas sp.).[12] The lipase will selectively hydrolyze one of the enantiomers (e.g., the S-ester) to the corresponding carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC until approximately 50% conversion is reached.

-

Separation: Stop the reaction and separate the resulting carboxylic acid from the unreacted ester. This can typically be achieved by extraction with a basic aqueous solution to deprotonate the carboxylic acid, making it water-soluble, while the ester remains in the organic phase.

-

Isolation: Acidify the aqueous layer to precipitate the enantiomerically pure carboxylic acid. Evaporate the organic layer to recover the unreacted, enantiomerically enriched ester.

-

Hydrolysis of Unreacted Ester: The recovered ester can be hydrolyzed to obtain the other enantiomer of the aminobenzoic acid.

-

Analysis: Determine the enantiomeric excess of both the acid and the recovered ester using chiral HPLC.

| Parameter | Description |

| Enzyme | Lipases are commonly used due to their broad substrate specificity and stability.[12] |

| Acyl Donor (for transesterification) | Vinyl acetate is often used as it makes the reaction irreversible.[3] |

| Solvent | The choice of solvent can significantly impact the enantioselectivity of the enzyme. |

| Temperature and pH | These parameters must be optimized for the specific enzyme being used. |

| Conversion | The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate. |

Case Study: Chiral Aminobenzoic Acids in Drug Development

A prominent example of a chiral aminobenzoic acid derivative with significant therapeutic application is 4-amino-3-phenylbutanoic acid, also known as phenibut. It is an analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The presence of the phenyl group allows it to cross the blood-brain barrier more readily than GABA itself.

Phenibut is a chiral molecule, and its biological activity resides primarily in the (S)-enantiomer.[7] This highlights the importance of stereochemistry in the design of GABAergic drugs. The synthesis of enantiomerically pure (S)-4-amino-3-phenylbutanoic acid is therefore a key aspect of its development.

Mechanism of Action: (S)-4-amino-3-phenylbutanoic acid is believed to exert its effects primarily as a GABA-B receptor agonist. It may also have some activity at GABA-A receptors at higher concentrations. Its ability to modulate the GABAergic system is responsible for its anxiolytic, nootropic, and anticonvulsant properties.[5]

The development of chiral aminobenzoic acids like phenibut underscores the critical role of stereochemistry in modern drug discovery. By leveraging the principles of asymmetric synthesis and chiral resolution, medicinal chemists can create potent and selective therapeutic agents.

Conclusion

The journey of aminobenzoic acids from simple achiral building blocks to sophisticated chiral components in pharmaceuticals reflects the broader evolution of organic and medicinal chemistry. The initial focus on the synthesis and applications of isomers like PABA laid the groundwork for future innovations. The subsequent understanding of chirality and its profound impact on biological activity has opened up new avenues for drug design, with chiral aminobenzoic acids emerging as a versatile and valuable class of compounds.

The methods of asymmetric synthesis and chiral resolution provide powerful tools for accessing enantiomerically pure aminobenzoic acids, enabling the development of more effective and safer drugs. As our understanding of the intricate interactions between chiral molecules and biological systems continues to grow, so too will the importance of chiral aminobenzoic acids in the future of medicine.

References

-

Special Issue “Biosynthesis and Application of Natural Compound”. (n.d.). MDPI. Retrieved from [Link]

-

p-Aminobenzoic acid. (2025, January 13). American Chemical Society. Retrieved from [Link]

-

Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved from [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Methods in Molecular Biology. Humana Press.

-

Singh, A., et al. (2026, January 8). 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

-

Singh, O. V., & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

-

Hussain, M. N., et al. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Retrieved from [Link]

-

Teng, C. Y., & Hol, W. G. (1983). Origin of p-aminobenzoic acid from chorismic rather than iso-chorismic acid in Enterobacter aerogenes and Streptomyces species. PubMed. Retrieved from [Link]

-

Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Retrieved from [Link]

-

Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer. Retrieved from [Link]

-

4-Aminobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

- Enantioselective Synthesis of Beta-Amino Acids. (n.d.). Google Books.

-

Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). TU Delft Repository. Retrieved from [Link]

- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (2014, December 18). Google Patents.

-

Polymorphism and crystallization of p-aminobenzoic acid. (n.d.). University of Limerick. Retrieved from [Link]

-

What is the mechanism of Aminobenzoic acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Retrieved from [Link]

-

Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed. Retrieved from [Link]

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021, January 1). IRIS . Retrieved from [Link]

-

4-Amino-3-phenylbutyric acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). PMC - NIH. Retrieved from [Link]

-

Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

-

Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved from [Link]

-

6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]

-

High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. (2011, July 11). PubMed. Retrieved from [Link]

-

Johnston, G. A. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Retrieved from [Link]

-

A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 11. Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Biological Activities of Substituted Benzoic Acid Compounds

Introduction

Discovered in the 16th century, benzoic acid is a simple aromatic carboxylic acid consisting of a carboxyl group attached to a benzene ring.[1][2] Its derivatives are ubiquitous in nature, found in plants, and serve as crucial intermediates in the biosynthesis of many secondary metabolites.[1][2] The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][3] Naturally occurring derivatives like vanillin, gallic acid, and syringic acid, as well as synthetic drugs such as aspirin, furosemide, and benzocaine, all feature this fundamental structure.[1]

The versatility of the benzoic acid ring allows for substitutions that can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile.[4] These modifications, in turn, profoundly influence the compound's pharmacokinetic and pharmacodynamic behavior, leading to a broad spectrum of biological activities.[4] This guide provides an in-depth exploration of the key biological activities of substituted benzoic acid compounds, focusing on their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation, offering a technical resource for researchers in drug discovery and development.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[5] Substituted benzoic acid derivatives have long been recognized for their ability to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[5]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its lipophilic derivatives involves the disruption of microbial cell homeostasis.[6] In their undissociated, more lipid-soluble form, these compounds can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid releases a proton (H+), causing intracellular acidification.[6] This process disrupts the transmembrane proton motive force, interfering with essential metabolic processes like ATP synthesis and the transport of substrates, ultimately inhibiting microbial growth.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzoic acid derivatives is heavily influenced by the nature and position of substituents on the aromatic ring.

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity by facilitating passage across the microbial cell membrane. This is why esters of p-hydroxybenzoic acid (parabens) are effective preservatives.[5]

-

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical. For instance, salicylic acid (2-hydroxybenzoic acid) is a known antiseptic.[1] Studies have shown that compounds like 4-hydroxybenzoic acid are effective against various bacteria, including E. coli and Staphylococcus aureus.[5]

-

Other Substituents: The addition of other groups, such as methoxy groups, can also modulate activity. For example, 2-hydroxy-4-methoxy benzoic acid has demonstrated potent antimicrobial and antioxidant properties.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[7][9]

Causality Behind Experimental Choices:

-

Why Broth Microdilution? This method is preferred over disk diffusion for determining MIC because it provides a quantitative result (e.g., in µg/mL), which is more informative for comparing the potency of different compounds. It is also amenable to high-throughput screening in 96-well plates.[9]

-

Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium for susceptibility testing of most non-fastidious bacteria. Its defined concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial, as variations can affect the activity of certain antibiotics and test compounds.

-

Why Controls? A sterile control (media only) ensures the broth is not contaminated. A growth control (media + inoculum) confirms the bacteria are viable. A positive control with a known antibiotic (e.g., ciprofloxacin) validates the assay's sensitivity.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 50 µL of sterile broth to wells in columns 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 100 µL.

-

Add 50 µL of sterile broth to the wells in column 12.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Anti-inflammatory Activity

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[10] Many substituted benzoic acids, most famously acetylsalicylic acid (aspirin) and other non-steroidal anti-inflammatory drugs (NSAIDs), exhibit potent anti-inflammatory effects.[11] Their activity often stems from the inhibition of enzymes involved in the inflammatory cascade.[10][11]

Mechanism of Action

A primary mechanism for many benzoic acid-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Aspirin, for example, irreversibly acetylates a serine residue in the active site of COX enzymes, blocking their function.[11] Other mechanisms can include the modulation of inflammatory signaling pathways like NF-κB and the inhibition of other enzymes such as 5-lipoxygenase (5-LOX).[10]

Structure-Activity Relationship (SAR)

-

Carboxyl Group: The carboxylic acid moiety is crucial for the anti-inflammatory activity of NSAIDs, as it often mimics the carboxylate of the natural substrate, arachidonic acid, allowing it to bind to the COX active site.

-

Hydroxyl Group: For salicylates, the hydroxyl group at the ortho position is vital for activity.

-

Aromatic Core: The planar, aromatic ring is essential for hydrophobic interactions within the enzyme's binding pocket, enhancing the compound's affinity.[11]

-

Substitutions: Adding other functional groups can modulate COX-2 selectivity, potency, and pharmacokinetic properties.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and cost-effective method to screen for potential anti-inflammatory activity by assessing a compound's ability to prevent heat-induced denaturation of a protein, such as egg albumin.[12]

Causality Behind Experimental Choices:

-

Why Albumin Denaturation? The denaturation of tissue proteins is a hallmark of severe inflammation, as seen in conditions like rheumatoid arthritis. A compound that can prevent this denaturation in vitro may have protective effects in vivo.

-

Why a Positive Control? Using a standard NSAID like Diclofenac Sodium allows for the validation of the assay and provides a benchmark against which the activity of the test compounds can be compared.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of egg albumin.

-

Prepare stock solutions of the test compounds and the positive control (e.g., Diclofenac Sodium) at various concentrations (e.g., 100 to 500 µg/mL) in a suitable solvent.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.5 mL of 1% egg albumin and 2.0 mL of the test compound solution.[12]

-

A control group is prepared with 2.0 mL of distilled water instead of the test compound.[12]

-

The mixtures are incubated at 37°C for 15-20 minutes.[12][13]

-

Denaturation is induced by heating the mixtures in a water bath at 70°C for 5 minutes.[13]

-

After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

-

Calculation and Interpretation:

-

The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100

-

A higher percentage of inhibition indicates greater anti-inflammatory activity. The results can be used to determine an IC₅₀ value (the concentration required to inhibit 50% of denaturation).

-

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases.[14] Phenolic acids, a major class of substituted benzoic acids, are potent antioxidants due to their chemical structure.[15][16]

Mechanism of Action

The antioxidant capacity of phenolic benzoic acids is primarily attributed to the reactivity of the phenol moiety.[15] The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, neutralizing it and thus terminating the damaging chain reaction.[15][17] The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[14][15] These compounds can directly neutralize ROS and reactive nitrogen species (RNS), protecting vital cellular components like DNA, lipids, and proteins from oxidative damage.[14]

Structure-Activity Relationship (SAR)

-

Number and Position of -OH Groups: The antioxidant activity is directly proportional to the number of hydroxyl groups on the benzene ring. Compounds like gallic acid (3,4,5-trihydroxybenzoic acid) are exceptionally potent antioxidants.[1]

-

Electron-Donating Groups: Substituents that donate electrons to the aromatic ring (e.g., methoxy, -OCH₃) can enhance antioxidant activity by stabilizing the phenoxy radical.

-

Steric Hindrance: Bulky groups near the hydroxyl function can sometimes hinder its ability to interact with and neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[18][19]

Causality Behind Experimental Choices:

-

Why DPPH? DPPH is a stable free radical that has a deep purple color with a maximum absorbance around 517 nm.[20] When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is easily quantifiable with a spectrophotometer, providing a direct measure of radical scavenging activity.[20]

-

Why a Standard? Using a well-known antioxidant like Ascorbic Acid (Vitamin C) or Trolox as a positive control allows for the validation of the assay and the expression of results in a standardized manner (e.g., as Ascorbic Acid Equivalents or Trolox Equivalents).

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (typically ~0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a small volume of the test compound solution (e.g., 50 µL).

-

Add the DPPH solution (e.g., 150 µL) to each well to initiate the reaction.

-

A control well should contain methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated as follows:[19] % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

-

The results are often plotted as % scavenging versus concentration to determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds that exhibit significant potential as anticancer agents.[1] These derivatives can exert their effects through a variety of mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.[1]

Mechanism of Action

The anticancer mechanisms of substituted benzoic acids are diverse. For example:

-

Receptor Binding: Tamibarotene, a retinobenzoic acid, selectively binds to retinoic acid receptors, inhibiting uncontrolled cell growth in acute promyelocytic leukemia.[1]

-

Enzyme Inhibition: Aminopterin, a folic acid derivative, acts as an antineoplastic agent by inhibiting dihydrofolate reductase, an enzyme essential for DNA synthesis.[1] Silmitasertib functions as an ATP-competitive inhibitor of the kinase CK2.[1]

-

DNA Alkylation: Tallimustine, a distamycin A derivative, exerts its anticancer effect by alkylating adenine N-3 in specific DNA sequences.[1]

Structure-Activity Relationship (SAR)

The specific substitutions on the benzoic acid ring are critical for defining the anticancer mechanism and potency. For instance, in a series of diphenylamine-based retinoids, the flexibility of the carboxylic acid-containing substituent determined whether the compound acted as an agonist or antagonist of the Retinoid X Receptor (RXR).[21] The addition of specific groups can target compounds to particular enzymes or receptors, enhancing their selectivity and efficacy against cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a fundamental tool for screening potential anticancer compounds.[22]

Causality Behind Experimental Choices:

-

Why MTT? This assay relies on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative measure of how a compound affects cell viability.

-

Why Solubilization? The formazan crystals are insoluble in aqueous culture medium. Therefore, a solubilizing agent like DMSO or an acidified isopropanol solution is required to dissolve the crystals before the absorbance can be read, ensuring an accurate measurement.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540-590 nm (test wavelength) using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

-

Data Presentation and Visualization

Summary of Structure-Activity Relationships

To facilitate the comparison of different substituted benzoic acids, quantitative data such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values should be summarized in a structured table.

| Compound/Derivative | Substitution Pattern | Biological Activity | Assay | Potency (IC₅₀/MIC) | Reference |

| Gallic Acid | 3,4,5-trihydroxy | Antioxidant | DPPH | High (Low IC₅₀) | [1] |

| Salicylic Acid | 2-hydroxy | Anti-inflammatory, Antiseptic | COX Inhibition | Moderate | [1] |

| 4-Hydroxybenzoic Acid | 4-hydroxy | Antimicrobial | Broth Microdilution | 160 µg/mL (vs. bacteria) | [2] |

| 2,3,4-Trihydroxybenzoic Acid | 2,3,4-trihydroxy | α-amylase Inhibition | Enzyme Assay | 17.30 mM | [24] |

| Aspirin | 2-acetoxy | Anti-inflammatory | COX Inhibition | High (Low IC₅₀) | [11] |

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clarifying complex processes. Below are examples of a typical screening workflow and a simplified signaling pathway, generated using Graphviz (DOT language).

Experimental Workflow for Screening Antimicrobial Compounds

Caption: A generalized workflow for identifying lead antimicrobial benzoic acid derivatives.

Simplified Inflammatory Signaling Pathway

Caption: Inhibition of the COX-2 enzyme by a benzoic acid derivative in an inflammatory pathway.

Conclusion and Future Directions

Substituted benzoic acid compounds represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities. Their efficacy as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents is well-established, driven by the fine-tuning of their structure to interact with specific biological targets. The continued exploration of novel substitution patterns on the benzoic acid core, guided by robust structure-activity relationship studies and validated through the systematic application of the in vitro protocols detailed herein, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on designing derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and reduced off-target effects to address the ongoing challenges in treating infectious, inflammatory, and neoplastic diseases.

References

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link].

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link].

-

International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link].

-

Journal of Pharmaceutical and Bioanalytical Sciences. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link].

-

PubMed Central. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link].

-

PubMed Central. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available from: [Link].

-

ResearchGate. (2024). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link].

-

National Institutes of Health. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Available from: [Link].

-

YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available from: [Link].

-

ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. Available from: [Link].

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link].

-

ResearchGate. (n.d.). Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids.... Available from: [Link].

-

Protocols.io. (2023). MTT (Assay protocol). Available from: [Link].

-

PubMed. (n.d.). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Available from: [Link].

-

JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link].

-

National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link].

-

PubMed. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Available from: [Link].

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

-

IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link].

-

PubMed Central. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Available from: [Link].

-

MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Available from: [Link].

-

ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link].

-

Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Available from: [Link].

-

ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link].

-

National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Available from: [Link].

-

MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available from: [Link].

-

JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link].

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link].

-

PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link].

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link].

-

Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link].

- Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

-

News-Medical.Net. (2023). Antioxidant-rich phenolic compounds: A key to disease prevention, gut health, and brain homeostasis. Available from: [Link].

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link].

-

University of Alabama in Huntsville. (n.d.). Antioxidant Assay: The DPPH Method. Available from: [Link].

-

MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link].

-

MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Available from: [Link].

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link].

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link].

-

Medical & Clinical Archives. (n.d.). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Available from: [Link].

Sources

- 1. preprints.org [preprints.org]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.com [idexx.com]

- 9. woah.org [woah.org]

- 10. researchgate.net [researchgate.net]

- 11. iomcworld.com [iomcworld.com]

- 12. cetjournal.it [cetjournal.it]

- 13. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. louis.uah.edu [louis.uah.edu]

- 21. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Hazards of 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the potential safety and hazards associated with 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid. In the absence of comprehensive, publicly available safety data for this specific molecule, this document employs a precautionary approach, drawing on established knowledge of structurally related compounds, including benzoic acid and its derivatives. The core principle of this guide is to foster a proactive safety culture by anticipating potential hazards based on chemical structure and functional group analysis.

Section 1: Anticipated Hazard Identification and Classification

Given that 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is a derivative of benzoic acid, it is prudent to anticipate similar hazard profiles. The presence of the carboxylic acid group suggests potential for irritation, while the overall structure warrants careful handling until specific data becomes available. The following hazard classifications are based on extrapolations from related chemical safety data.

| Hazard Class | Category | Anticipated Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |

| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed.[3] |

Disclaimer: This classification is predictive and based on the hazard profiles of structurally analogous compounds. It should be used for preliminary risk assessment and handling guidance. Empirical testing is required for definitive classification.

Section 2: Inferred Toxicological Profile

The toxicological properties of 3-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid have not been fully investigated. However, based on the known effects of related benzoic acid derivatives, the following potential health effects should be considered:

-

Skin Irritation : Direct contact with the skin may cause irritation, leading to redness, itching, and a burning sensation.[2][4] Prolonged or repeated exposure could potentially lead to more severe skin reactions.

-

Eye Irritation : As with many acidic and crystalline organic compounds, this substance is expected to be a serious eye irritant.[3][5] Contact can cause redness, pain, and possible damage to the cornea.

-

Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3][4]

-

Ingestion : While specific oral toxicity data is unavailable, it is advisable to assume the compound may be harmful if swallowed.[3]

At present, there is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[1] However, the absence of data does not confirm the absence of effect, and appropriate precautions should be taken.

Section 3: Risk Mitigation and Safe Handling Protocols

A conservative approach to handling is essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary method for controlling exposure should be the use of engineering controls.

-

Ventilation : All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Containment : For procedures that may generate dust, use of a glove box or other containment strategies should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[4] Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.

-

Body Protection : A laboratory coat or coveralls should be worn to prevent skin contact.

Step-by-Step Safe Handling Procedure

-

Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

-

Donning PPE : Put on all required PPE as described in section 3.2.

-

Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of any dust.

-

Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, wash hands thoroughly with soap and water.

-

Decontamination : Clean all contaminated surfaces and equipment after use.

-

Waste Disposal : Dispose of all waste materials in sealed, labeled containers according to institutional and local regulations.

Section 4: Storage and Incompatibility